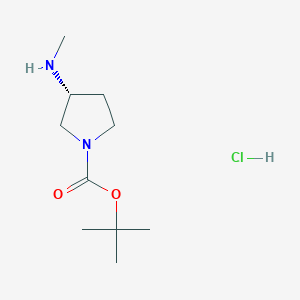

(R)-1-Boc-3-(Methylamino)pyrrolidine hydrochloride

Description

(R)-1-Boc-3-(Methylamino)pyrrolidine hydrochloride (CAS 916214-31-8) is a Boc-protected pyrrolidine derivative with a methylamino substituent at the 3-position and a hydrochloride salt. Its molecular formula is C₁₀H₂₀N₂O₂·ClH, with a molecular weight of 236.7 g/mol . This compound is primarily used in laboratory settings as a chiral building block for synthesizing pharmaceuticals, agrochemicals, and catalysts. The Boc (tert-butoxycarbonyl) group enhances stability during synthetic processes, while the methylamino group provides reactivity for further functionalization.

Properties

IUPAC Name |

tert-butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPYESMMWKHVRS-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681044 | |

| Record name | tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004538-35-5 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(methylamino)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004538-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3R)-3-(methylamino)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(R)-1-Boc-3-(Methylamino)pyrrolidine hydrochloride is a chiral compound that has garnered attention for its potential biological activities, particularly in drug development. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and a methylamino group. The presence of the Boc group protects the amine during synthesis, making it a valuable intermediate in organic synthesis and medicinal chemistry.

| Feature | Description |

|---|---|

| Molecular Formula | C10H20N2O2 |

| Molecular Weight | 200.27 g/mol |

| CAS Number | 199336-83-9 |

The biological activity of this compound can be attributed to its interaction with various biological targets, including receptors and enzymes. Pyrrolidine derivatives are known to exhibit diverse pharmacological effects such as:

- Antioxidant Activity : Compounds in this class have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

- Anti-inflammatory Effects : Studies indicate that these compounds may inhibit pathways involved in inflammation, potentially providing therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties : Research has demonstrated that pyrrolidine derivatives can exhibit significant antibacterial and antifungal activities against various pathogens.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, this compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.0048 mg/mL |

These findings suggest that this compound could be developed further as an antimicrobial agent.

Neuropharmacological Activity

Pyrrolidine derivatives are also being explored for their neuropharmacological effects. For example, modifications to the pyrrolidine structure have been linked to enhanced binding affinity for neurotransmitter receptors, which may influence mood disorders and cognitive functions.

Case Studies

- Synthesis and Evaluation of Antimicrobial Activity : A study investigated various pyrrolidine derivatives, including this compound, revealing promising results against common pathogens such as Staphylococcus aureus and Escherichia coli. The research emphasized structure-activity relationships that inform future modifications for enhanced efficacy .

- Pharmacokinetic Studies : Research into the pharmacokinetics of this compound has shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its development as a therapeutic agent .

Scientific Research Applications

Chemical Properties and Structure

(R)-1-Boc-3-(Methylamino)pyrrolidine hydrochloride is a derivative of pyrrolidine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a methylamino substituent. Its molecular formula is with a molecular weight of approximately 174.25 g/mol. The Boc group enhances the compound's stability and solubility, making it suitable for various chemical reactions.

Synthetic Applications

-

Preparation of Bioactive Compounds

The compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it can be utilized to prepare descarboxamide analogs and N-methylated derivatives of amino acids, which are crucial in developing peptide-based drugs . -

Histamine Receptor Antagonists

This compound has been employed in the design of histamine H3 receptor antagonists. These compounds have potential applications in treating neurological disorders by modulating neurotransmitter systems . -

Structural Modifications for Enhanced Activity

Research indicates that substituting different groups on the pyrrolidine ring can significantly alter the pharmacological properties of resulting compounds. For example, modifications have led to enhanced potency and selectivity against specific biological targets .

Biological Activities

The compound's structural similarity to neurotransmitters suggests its potential as an agonist or antagonist at various receptors, influencing neurological pathways. Studies have shown that derivatives of this compound exhibit notable effects on neurotransmitter systems, making them candidates for neuropharmacological research.

Case Study 1: Inhibitors of NAPE-PLD

A study explored the structure-activity relationship (SAR) of pyrrolidine derivatives as inhibitors of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). The incorporation of (R)-1-Boc-3-(Methylamino)pyrrolidine into the molecular framework improved inhibitory potency significantly, demonstrating its utility in drug design .

| Compound | IC50 Value (nM) | Comments |

|---|---|---|

| LEI-401 | 72 | Most potent derivative with optimal lipophilicity |

| Other Analogues | Varies | Less effective compared to LEI-401 |

Case Study 2: Neuropharmacology

Research on the neuropharmacological effects of compounds derived from (R)-1-Boc-3-(Methylamino)pyrrolidine has highlighted their ability to cross the blood-brain barrier. This property is crucial for developing treatments for central nervous system disorders.

Comparison with Similar Compounds

(R)-(+)-1-Boc-3-Aminopyrrolidine

- CAS : 147081-49-0

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- Key Features: Lacks the methylamino group present in the target compound. It is classified as hazardous (Category 4) and requires careful handling due to flammability .

- Applications: Used in asymmetric synthesis of β-amino alcohols and as a ligand in catalysis.

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- CAS: Not explicitly provided (referenced in EP 4374877A2)

- Molecular Formula : C₇H₁₄N₂O₂·ClH (estimated)

- Key Features: Features a cyclobutane ring instead of pyrrolidine, with a methylamino group and ester functionality. LCMS data show a molecular ion peak at m/z 411 [M+H]⁺, indicating a larger molecular weight compared to the target compound .

- Applications : Serves as a starting material in the synthesis of diazaspiro compounds for kinase inhibition .

Phenylephrine Hydrochloride

- CAS : 61-76-7

- Molecular Formula: C₉H₁₃NO₂·HCl

- Molecular Weight : 203.67 g/mol

- Key Features: A benzyl alcohol derivative with a methylamino group, structurally distinct from pyrrolidine-based compounds. Pharmacologically active as a vasoconstrictor and decongestant .

- Applications : USP-grade pharmaceutical agent with stringent purity requirements (97.5–102.5%) .

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Primary Use | Key Differentiators |

|---|---|---|---|---|---|

| (R)-1-Boc-3-(Methylamino)pyrrolidine HCl | 916214-31-8 | C₁₀H₂₀N₂O₂·ClH | 236.7 | Laboratory synthesis | Pyrrolidine core, methylamino group |

| (R)-(+)-1-Boc-3-Aminopyrrolidine | 147081-49-0 | C₉H₁₈N₂O₂ | 186.25 | Catalysis, chiral intermediates | No methylamino group |

| Methyl 1-(Methylamino)cyclobutanecarboxylate HCl | N/A | ~C₇H₁₄N₂O₂·ClH | ~210 (estimated) | Kinase inhibitor synthesis | Cyclobutane ring, ester group |

| Phenylephrine Hydrochloride | 61-76-7 | C₉H₁₃NO₂·HCl | 203.67 | Pharmaceutical agent | Benzyl alcohol structure, vasoactivity |

Research Findings and Functional Insights

- Reactivity: The methylamino group in (R)-1-Boc-3-(Methylamino)pyrrolidine HCl enables selective alkylation or acylation, whereas (R)-(+)-1-Boc-3-Aminopyrrolidine is more suited for hydrogen-bond-mediated catalysis .

- Stability : Boc protection in both pyrrolidine derivatives enhances stability under acidic conditions, unlike Phenylephrine HCl, which requires strict pH control during formulation .

- Toxicity : Phenylephrine HCl has well-documented toxicological profiles (e.g., acute oral toxicity LD₅₀ = 350 mg/kg in rats), whereas data for the target compound are unavailable .

Preparation Methods

Boc Protection of (R)-Pyrrolidinol

- Starting from (R)-pyrrolidinol, the nitrogen is protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.

- The reaction is conducted in anhydrous dichloromethane at 0°C under inert atmosphere for approximately 2 hours.

- This yields (R)-1-Boc-3-hydroxypyrrolidine with high purity and yield (~93%).

Conversion of Hydroxyl to a Good Leaving Group

- The 3-hydroxyl group is converted into a mesylate (methanesulfonate) to facilitate nucleophilic substitution.

- Mesyl chloride (MsCl) is added dropwise to the Boc-protected pyrrolidinol solution with triethylamine as base in dichloromethane.

- The reaction temperature is maintained between 0°C and room temperature for 6–7 hours.

- The mesylate intermediate is obtained in yields ranging from 92% to 100%, typically as an oily product after purification.

Nucleophilic Substitution with Methylamine

- The mesylate intermediate undergoes nucleophilic substitution with methylamine to introduce the methylamino group at the 3-position.

- This substitution is usually performed under mild conditions to preserve stereochemistry.

- The reaction leads to (R)-1-Boc-3-(methylamino)pyrrolidine.

Formation of Hydrochloride Salt

- The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- This salt form improves compound stability, crystallinity, and handling properties.

Alternative Synthetic Routes

Synthesis via 3-Cyanopyrrolidine Intermediate

- A patented industrial method involves initial synthesis of 3-cyanopyrrolidine by reaction of glycine and acrylonitrile under reflux with paraformaldehyde.

- The 3-cyanopyrrolidine is then Boc-protected using Boc anhydride and triethylamine in dichloromethane.

- Subsequent reduction of the nitrile group with diisobutylaluminum hydride (DIBAL-H) yields the corresponding aldehyde intermediate.

- Further steps lead to the methylamino derivative and hydrochloride salt.

- This method is noted for high yield, low cost, and suitability for large-scale production.

Data Table: Key Reaction Conditions and Yields

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | (Boc)2O, triethylamine | Dichloromethane | 0°C, inert atm | 2 h | ~93 | High purity Boc-protected product |

| Hydroxyl to Mesylate | MsCl, triethylamine | Dichloromethane | 0–20°C | 6–7 h | 92–100 | Mesylate intermediate |

| Nucleophilic Substitution | Methylamine | Suitable solvent | Mild conditions | Variable | Not specified | Preserves stereochemistry |

| Hydrochloride Salt Formation | HCl | Appropriate solvent | Ambient | Short | Quantitative | Stabilizes compound |

| Industrial Route (Cyanopyrrolidine) | Glycine + acrylonitrile + paraformaldehyde; Boc anhydride; DIBAL-H reduction | Methylbenzene, DCM | Reflux, RT, cooling | Multi-step | High | Suitable for large-scale synthesis |

Research Findings and Notes

- The Boc protection step is critical to prevent side reactions on the nitrogen and to facilitate subsequent functionalization.

- Mesylation of the 3-hydroxyl group proceeds with excellent selectivity and yield, enabling efficient substitution.

- The nucleophilic substitution with methylamine must be carefully controlled to maintain the (R)-configuration.

- The hydrochloride salt form is preferred for pharmaceutical applications due to improved solubility and stability.

- Industrial patent literature highlights a scalable synthetic route involving 3-cyanopyrrolidine as a key intermediate, which offers advantages in cost and yield.

- Solubility and formulation data indicate that the compound can be prepared as clear solutions in DMSO and other co-solvents for in vivo studies, emphasizing the importance of solvent order and clarity during preparation.

Q & A

Q. Basic

- Storage Conditions : Store in a sealed, moisture-proof container at 2–8°C under inert gas (e.g., argon) to prevent deliquescence and Boc-group degradation .

- Handling : Avoid prolonged exposure to humidity, heat (>25°C), or acidic vapors. Use desiccants in storage environments.

What analytical techniques are most effective for confirming the enantiomeric purity of this compound?

Q. Advanced

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase. Compare retention times with (S)-enantiomer standards .

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values (e.g., for (R)-enantiomer: [α]D = +X° in methanol).

- NMR with Chiral Shift Reagents : Employ Eu(hfc)₃ to induce splitting of enantiomeric signals in ¹H NMR .

How does the Boc group influence the reactivity of the methylamino group in subsequent reactions?

Advanced

The Boc group:

- Stabilizes the Amine : Prevents undesired nucleophilic reactions (e.g., acylation, alkylation) during multi-step syntheses.

- Facilitates Selective Deprotection : Removed under mild acidic conditions (e.g., 4M HCl in dioxane), enabling orthogonal protection strategies in peptide synthesis .

Experimental Design : Test deprotection kinetics using TFA vs. HCl to optimize reaction conditions for downstream functionalization.

What are the common side reactions during synthesis, and how can they be mitigated?

Q. Basic

- Over-Protection : Multiple Boc groups may attach if excess Boc₂O is used. Mitigation : Use stoichiometric Boc₂O (1.1 eq) and monitor via LC-MS .

- Hydrolysis : Moisture can hydrolyze the Boc group. Mitigation : Conduct reactions under anhydrous conditions with molecular sieves.

- Racemization : Occurs under strong acidic/basic conditions. Mitigation : Use mild bases (e.g., NaHCO₃) and low temperatures .

What strategies resolve racemic mixtures to obtain enantiomerically pure (R)-isomer?

Q. Advanced

- Chiral Resolution : Co-crystallize the racemate with a chiral resolving agent (e.g., L-tartaric acid) to isolate the (R)-enantiomer .

- Enzymatic Kinetic Resolution : Use lipases or proteases to selectively hydrolyze the (S)-enantiomer in ester derivatives.

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP) in hydrogenation to favor (R)-configuration during precursor synthesis .

What spectroscopic methods are critical for structural validation?

Q. Basic

- ¹H/¹³C NMR : Confirm Boc-group presence (δ ~1.4 ppm for tert-butyl) and pyrrolidine backbone integrity.

- FT-IR : Detect N-H stretches (~3300 cm⁻¹) and carbonyl (C=O) from Boc (~1700 cm⁻¹) .

- Mass Spectrometry : ESI-MS to verify molecular ion ([M+H]⁺ = 236.7 m/z) and fragmentation patterns .

How does the hydrochloride salt form impact solubility and reactivity?

Q. Advanced

- Solubility : Enhances water solubility (critical for biological assays) but reduces organic solvent compatibility. Test solubility in DMSO, MeOH, and H₂O for assay optimization.

- Reactivity : The free base (after neutralization) is more nucleophilic. For reactions requiring the amine, pre-neutralize with a weak base (e.g., NaHCO₃) .

What are the safety considerations for handling this compound?

Q. Basic

- PPE : Use gloves, goggles, and lab coats. Avoid inhalation (use fume hood) and skin contact .

- Toxicity Data : Limited acute toxicity data; treat as a potential irritant. Follow standard protocols for amine handling (e.g., emergency rinsing for eye exposure) .

How is this compound utilized in drug discovery pipelines?

Q. Advanced

- Intermediate for Kinase Inhibitors : The pyrrolidine scaffold is common in PARP or JAK2 inhibitor backbones.

- Peptidomimetics : Boc protection enables incorporation into pseudo-peptides targeting protease-resistant drug candidates .

Case Study : A 2023 study used this compound to synthesize a PI3Kδ inhibitor, achieving IC₅₀ = 12 nM in lymphoma cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.